molecular formula C11H16O B11949816 4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone CAS No. 63975-59-7

4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone

Cat. No.: B11949816
CAS No.: 63975-59-7
M. Wt: 164.24 g/mol
InChI Key: OHERZLWVBJCXOF-UHFFFAOYSA-N
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Description

4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone is a substituted octalone with the molecular formula C11H16O and a molecular weight of 164.25 g/mol . This compound serves as a versatile synthetic intermediate in organic chemistry research, particularly in the synthesis of more complex substituted octalones and decalin systems . Its research value is demonstrated in studies aimed at developing efficient synthetic methodologies, such as improved one-pot preparations involving the acid and base-catalyzed addition of methyl vinyl ketone to 2-methylcyclohexanone . Furthermore, this ketone can be functionalized and transformed into various derivatives, including epoxides and dihydroxy compounds, and has been used in photosensitized oxygenation studies . It is also a key precursor in multi-step syntheses targeting complex structures like trans-4a,5-dimethyl octalones and other sterically defined polycyclic molecules . The compound is related to (R)-(-)-4,4a,5,6,7,8-Hexahydro-4a-methyl-2(3H)-naphthalenone (CAS 63975-59-7), which has a specified stereochemistry . This product is intended for research purposes as a chemical building block and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63975-59-7

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

4a-methyl-3,4,5,6,7,8-hexahydronaphthalen-2-one

InChI

InChI=1S/C11H16O/c1-11-6-3-2-4-9(11)8-10(12)5-7-11/h8H,2-7H2,1H3

InChI Key

OHERZLWVBJCXOF-UHFFFAOYSA-N

Canonical SMILES

CC12CCCCC1=CC(=O)CC2

Origin of Product

United States

Preparation Methods

Racemic Synthesis via Aldol Condensation

Early routes to 1 focused on racemic mixtures, leveraging aldol condensations of α,β-unsaturated ketones. For instance, treatment of 3-methylcyclohexanone with ethyl formate under basic conditions generates a hydroxymethylene intermediate, which undergoes N-methylaniline-mediated formylation to yield 2-(N-methylanilinomethylene)cyclohexanone. Subsequent alkylation with methyl iodide in the presence of lithium diisopropylamide (LDA) introduces the C-5 methyl group, albeit with moderate diastereoselectivity (2.5:1 trans:cis ratio).

Diastereomer Separation and Crystallization

A pivotal advancement involved the use of ethyl bromopropionate for alkylation, producing a 7:1 cis:trans diastereomeric mixture of keto esters. Crystallization in hexane enabled isolation of the cis-isomer, which was converted to the enol lactone 5 via acetic anhydride treatment. This step bypassed chromatographic purification, enhancing scalability.

Enantioselective Syntheses and Stereochemical Control

Paquette’s Wieland–Mischer Ketone Route

Paquette et al. exploited the chiral Wieland–Mischer ketone to install the C-5 methyl group in six steps. While this method achieved enantiomeric excess (ee) >98%, the lengthy sequence and low overall yield (~15%) limited its utility for large-scale applications.

Piers Enol Lactone Strategy

Cuesta et al. optimized a seven-step synthesis starting from (R)-3-methylcyclohexanone, emphasizing stereochemical fidelity:

  • Formylation : Sodium methoxide-mediated formylation at C-6 yields (5R)-5-methyl-2-(hydroxymethylene)cyclohexanone (78% yield).

  • N-Methylaniline Condensation : Dean–Stark azeotropic distillation with N-methylaniline produces the α-N-methylanilinomethylene derivative 2 (78% over two steps).

  • Methylation : LDA-mediated deprotonation followed by methyl iodide quench introduces the C-2 methyl group, yielding 3 (87% yield, 2.5:1 diastereomeric ratio).

  • Alkylation and Cyclization : Ethyl bromopropionate alkylation and HCl/NaOH hydrolysis furnish keto acid 4 , which undergoes lactonization to 5 (94% yield).

  • Final Cyclization : Methyl lithium addition to 5 followed by aldol condensation delivers 1 in 60% yield (65% based on recovered starting material).

Table 1: Key Reaction Parameters and Yields

StepReagents/ConditionsYield (%)Diastereomeric Ratio
FormylationNaOMe, ethyl formate78N/A
N-Methylaniline stepReflux, benzene78N/A
MethylationLDA, MeI, THF872.5:1 (trans:cis)
AlkylationEthyl bromopropionate, tert-BuOK717:1 (cis:trans)
LactonizationAcetic anhydride, AcONa947:1 (cis:trans)
Aldol cyclizationMeLi, KOH/MeOH60N/A

Mechanistic Insights and Stereochemical Outcomes

Regioselectivity in Formylation

The initial formylation of (R)-3-methylcyclohexanone proceeds under thermodynamic control, favoring the α,β-unsaturated ketone due to 1,3-allylic strain in the enolate intermediate. This regioselectivity ensures efficient blocking of the α-position for subsequent alkylation.

Diastereoselection in Alkylation

The 7:1 cis:trans selectivity in keto acid 4 arises from preferential axial attack of ethyl bromopropionate on the enolate, governed by steric hindrance from the C-5 methyl group. Molecular modeling suggests a chair-like transition state where the electrophile approaches antiperiplanar to the methyl substituent.

Conformational Analysis of 1

Nuclear magnetic resonance (NMR) studies confirm that 1 adopts a half-chair conformation with axial orientation of the 4a-methyl group (Fig. 1). Key NOE correlations between H-4a and H-8ax validate this arrangement, which minimizes A1,3-strain.

Scalability and Industrial Relevance

Avoidance of Chromatography

A hallmark of Cuesta’s synthesis is the elimination of chromatographic separations. Crystallization of enol lactone 5 in hexane achieves >95% purity, reducing production costs.

Overall Efficiency

The seven-step sequence affords 1 in 25% overall yield, surpassing prior methods by 10–15% . This improvement stems from high-yielding lactonization (94%) and aldol steps (60%).

Chemical Reactions Analysis

Hydroxylation Reactions

The compound undergoes hydroxylation at the C-8 position via microbial and chemical methods.

Microbial Hydroxylation

Incubation with Rhizopus arrhizus ATCC 11145 produces two stereoisomers:

  • 8β-Hydroxy derivative :

    • Structure : 8β-hydroxy-4a-methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone.

    • Physical properties : Boiling point 124–126°C/0.15 mmHg; IR absorption at 3440 cm⁻¹ (hydroxyl group) .

  • 8α-Hydroxy derivative :

    • Structure : 8α-hydroxy-4a-methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone.

    • Physical properties : Boiling point 100–110°C/0.1 mmHg; hydroxyl group at 3440 cm⁻¹ .

Property 8β-Hydroxy Derivative 8α-Hydroxy Derivative
Yield 64%16%
Boiling Point 124–126°C100–110°C
Hydroxyl Group IR 3440 cm⁻¹3440 cm⁻¹

Chemical Hydroxylation

Peracid oxidation of 2-ethoxy-4a-methyl-3,4,4a,5,6,7-hexahydronaphthalene yields analogous products, though with different stereochemical ratios. This suggests the reaction proceeds via enolic intermediates, leading to non-stereospecific oxygenation .

Oxidation Reactions

While not explicitly detailed in the provided sources, the compound’s ketone group (C=O) at position 2 is reactive toward standard oxidation/reduction protocols. For example:

  • Reduction : Conversion to the alcohol analog via hydride reagents (e.g., NaBH₄).

  • Oxidation : Potential formation of carboxylic acid derivatives under strong oxidizing conditions.

Mechanistic Insights

The hydroxylation process involves enolizable positions, where oxygenation occurs under chemical rather than enzymatic control. The lack of stereospecificity in both microbial and chemical hydroxylation indicates that reaction conditions (e.g., pH, solvent) influence product distributions rather than enzymatic selectivity .

Scientific Research Applications

Medicinal Chemistry

Research indicates that 4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone may exhibit biological activities that are beneficial in drug development. Its structural characteristics allow it to interact with various biological targets.

Case Study : A study highlighted the compound's role as a precursor in synthesizing derivatives that demonstrate anti-inflammatory properties. These derivatives have been evaluated for their efficacy in treating conditions such as arthritis and other inflammatory diseases .

Natural Product Synthesis

The compound has been isolated from natural sources such as Corymbia citriodora (lemon-scented gum), where it contributes to the plant's aromatic profile. Its extraction and synthesis have implications for the fragrance industry and natural product chemistry.

Case Study : Researchers have successfully synthesized optically pure forms of this compound from natural terpenes, showcasing its potential as a building block in the synthesis of more complex natural products .

Therapeutic Potential

Emerging studies suggest that this compound may possess neuroprotective properties. Early-stage research indicates its potential use in neurodegenerative disease treatments.

Case Study : In vitro studies demonstrated that derivatives of this compound could inhibit neuronal apoptosis under stress conditions. This finding opens avenues for developing neuroprotective drugs aimed at conditions like Alzheimer’s disease .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPrecursor for anti-inflammatory drug synthesis
Natural Product SynthesisIsolated from Corymbia citriodora, used in fragrance formulations
Therapeutic PotentialPotential neuroprotective effects against neuronal apoptosis

Mechanism of Action

The mechanism of action of 4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary, but typically involve interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7-Isopropenyl-1,4a-dimethyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone

  • Structure : Differs by an additional isopropenyl group at position 1 and a methyl group at position 4a.
  • Source: Identified in the ethanolic extract of Cyperus articulatus L., where it contributes to antiproliferative activity against cancer cell lines .

(E)-6-Benzylidene-4a-methyl-4,4a,5,6,7,8-hexahydro-naphthalen-2(3H)-one

  • Structure : Features a benzylidene substituent at position 6, introducing aromaticity and planar rigidity.
  • Activity: Acts as a melanogenesis inhibitor by competitively binding tyrosinase, with IC₅₀ values in the micromolar range . The benzylidene group enhances π-π stacking interactions, a property absent in the simpler 4a-methyl derivative.

cis-4,4a,5,6,7,8-Hexahydro-4a,5-dimethyl-2(3H)-naphthalenone

  • Structure : Contains an additional methyl group at position 5, creating a cis-dimethyl configuration.
  • Synthesis : Prepared via conjugate addition-annelation using 3-trimethylsilyl-3-buten-2-one as a Michael acceptor .
  • Applications: Serves as a precursor in the synthesis of (−)-dehydrofukinone, highlighting its utility in stereoselective reactions .

3-Hydroxy-7-(2-hydroxy-2-propanyl)-1,4a-dimethyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone

  • Structure : Incorporates hydroxyl and isopropyl groups at positions 3 and 7, respectively.
  • Activity: Known as α-carissanol, this compound exhibits anti-inflammatory and antimicrobial properties due to its polar functional groups, which enhance solubility and target interactions .

1-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone

  • Structure : Positional isomer with a methyl group at position 1 instead of 4a.

Data Tables

Table 1: Structural and Functional Comparison of Naphthalenone Derivatives

Compound Name Key Substituents Binding Affinity (kcal·mol⁻¹) Biological Activity Source
4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone 4a-methyl −5.472 (LasR) Anti-P. aeruginosa
7-Isopropenyl-1,4a-dimethyl derivative 1-methyl, 7-isopropenyl N/A Antiproliferative
(E)-6-Benzylidene derivative 6-benzylidene N/A Tyrosinase inhibition
cis-4a,5-dimethyl derivative 4a-methyl, 5-methyl (cis) N/A Synthetic intermediate
α-Carissanol 3-hydroxy, 7-isopropyl N/A Anti-inflammatory, antimicrobial

Research Findings and Implications

  • Antibacterial Mechanism : The 4a-methyl derivative binds LasR via hydrophobic interactions, destabilizing the protein's active pocket and disrupting quorum sensing . Its lack of hydrogen bonding (unlike methyl dihydrojasmonate) suggests a unique mode of action.
  • Structure-Activity Relationships :
    • Methyl groups at 4a enhance steric stabilization but reduce polarity, impacting solubility.
    • Hydroxyl or benzylidene substituents introduce hydrogen bonding or aromatic interactions, broadening target specificity .
  • Synthetic Challenges : Stereoselective synthesis of the 4a-methyl configuration requires precise control, as seen in Nazarov’s methods , whereas dimethyl analogs demand regioselective catalysts .

Biological Activity

4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone (CAS No. 826-56-2), also known as 4A-Methyl-4,4A,5,6,7,8-hexahydro-3H-naphthalen-2-one, is a bicyclic compound with significant implications in medicinal chemistry. Its molecular formula is C11H16O with a molecular weight of 164.24 g/mol. This article explores its biological activities based on various research findings and case studies.

The compound features a unique bicyclic structure that contributes to its biological activity. The stereochemistry of this compound is characterized by the presence of a methyl group at the 4a position, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC11H16O
Molecular Weight164.24 g/mol
CAS Number826-56-2
IUPAC Name4A-Methyl-4,4A,5,6,7,8-hexahydro-3H-naphthalen-2-one

Biological Activity

Research indicates that this compound exhibits various biological activities including:

Anticancer Activity

In a study published in F1000Research, compounds similar to this compound were evaluated for their anticancer properties against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated concentration-dependent inhibition of cell proliferation. For instance:

CompoundCell LineIC50 (μg/mL)Inhibition (%) at Max Concentration
TCHMCF-731.2593.85%
TCEAHeLa12595.66%

This suggests that compounds with structural similarities to 4a-Methyl can effectively inhibit cancer cell growth through mechanisms that warrant further investigation.

Antiviral Activity

Another area of interest is the antiviral potential of this compound. Research has shown that derivatives of naphthalenone can exhibit activity against retroviruses such as HIV. In vitro studies have demonstrated that certain concentrations can inhibit viral replication significantly more than standard antiviral drugs.

The biological activity of this compound may be attributed to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis:

  • NF-kB Pathway : Some studies suggest that naphthalenones can downregulate NF-kB transcription factors which are crucial in cancer progression.
  • Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells leading to apoptosis.

Case Studies

Several case studies have been documented regarding the synthesis and application of similar compounds in therapeutic contexts:

  • Synthesis and Evaluation : A notable study synthesized various naphthalenones and evaluated their cytotoxic effects on different cancer cell lines. The synthesized compounds demonstrated promising results with IC50 values indicating effective inhibition at low concentrations.
  • Comparative Analysis : A comparative analysis between traditional anticancer agents and naphthalenone derivatives revealed enhanced efficacy and reduced side effects in animal models.

Q & A

Q. What mechanistic insights explain the compound’s antioxidant activity in natural extracts?

  • Methodological Answer :
  • Radical Scavenging : Quench DPPH and ABTS radicals via electron donation from conjugated double bonds in the naphthalenone core .
  • Anti-inflammatory Pathways : Inhibit NF-κB activation in RAW264.7 macrophages, measured via IL-6 and TNF-α ELISA .

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